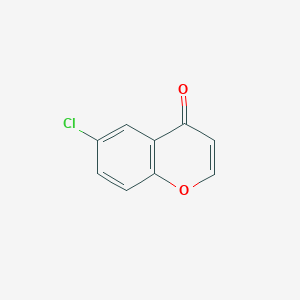

6-Chlorochromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZQATFTQAZCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345122 | |

| Record name | 6-Chlorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33533-99-2 | |

| Record name | 6-Chlorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorochromone: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chlorochromone, a halogenated derivative of the chromone scaffold, which is of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthetic pathways, and known biological activities, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Structure

This compound, systematically named 6-chloro-4H-chromen-4-one, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a pyran-4-one ring, with a chlorine atom substituted at the 6-position of the benzopyran core.

The key identifiers and properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 6-Chloro-4H-chromen-4-one | |

| Synonyms | This compound | |

| CAS Number | 33533-99-2 | [1] |

| Molecular Formula | C₉H₅ClO₂ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 134-140 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound make it a versatile building block in organic synthesis. It is generally soluble in organic solvents like ethanol, dimethyl sulfoxide, and dimethylformamide.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related chromone structures, the following spectral characteristics can be anticipated:

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the proton at the C-2 position of the pyrone ring, and other distinct signals corresponding to the chromone core. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbons of the pyrone ring, and the carbons of the chloro-substituted benzene ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone group (typically around 1650-1630 cm⁻¹), C=C stretching of the pyrone and benzene rings, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (approximately 3:1 ratio for M and M+2 peaks) due to the presence of the chlorine-35 and chlorine-37 isotopes. |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 5-chloro-2-hydroxyacetophenone.

References

A Technical Guide to the Physicochemical Characteristics of 6-Chlorochromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochromone (CAS No: 33533-99-2) is a halogenated derivative of the chromone scaffold, a bicyclic heterocyclic compound central to numerous biologically active molecules. The presence of the chlorine atom at the 6-position significantly influences its electronic properties and biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of this compound, serving as a foundational resource for its application in research and development.

Physicochemical Characteristics

The structural and chemical properties of this compound are fundamental to its reactivity and interaction with biological systems. Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClO₂ | N/A |

| Molecular Weight | 180.59 g/mol | N/A |

| CAS Number | 33533-99-2 | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 134-140 °C | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

| pKa | Data not readily available | N/A |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds, and it is commonly adapted for the synthesis of 3-formylchromones, which can be precursors to this compound or its derivatives. The synthesis generally proceeds from the corresponding 2'-hydroxyacetophenone.

Reaction Principle: The synthesis involves two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution & Cyclization: The electron-rich 5-chloro-2-hydroxyacetophenone attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and hydrolysis yield the 6-chloro-3-formylchromone. Further chemical modification would be required to remove the formyl group if this compound is the desired final product.

Detailed Protocol (Representative):

-

Materials:

-

5-Chloro-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask under an argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0°C in an ice-salt bath.

-

Add POCl₃ (3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

-

Formylation: Dissolve 5-chloro-2-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.

-

Neutralize the acidic mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the 6-chloro-3-formylchromone product.

-

References

6-Chlorochromone: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 33533-99-2

Molecular Formula: C₉H₅ClO₂

Molecular Weight: 180.59 g/mol

This technical guide provides an in-depth overview of 6-Chlorochromone (6-chloro-4H-chromen-4-one), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for anti-inflammatory and anticancer agents.

Chemical and Physical Properties

This compound is a solid, crystalline substance at room temperature. Its core structure consists of a benzene ring fused to a pyranone ring, with a chlorine atom substituted at the 6-position. This halogen substitution significantly influences the molecule's electronic properties and biological activity.

| Property | Value |

| CAS Number | 33533-99-2 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 134-140 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of the corresponding 2'-hydroxyacetophenone derivative. A common and effective method is the Kostanecki–Robinson reaction or similar cyclization strategies involving the reaction of 5'-chloro-2'-hydroxyacetophenone with a suitable one-carbon donor.

Experimental Protocol: Synthesis from 5'-Chloro-2'-hydroxyacetophenone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

5'-Chloro-2'-hydroxyacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5'-Chloro-2'-hydroxyacetophenone (1 equivalent) in an anhydrous solvent.

-

Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (typically 2-3 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Biological Activity and Applications in Drug Development

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of a chlorine atom at the 6-position can enhance the therapeutic potential of these molecules.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties. A notable mechanism of action involves the inhibition of key signaling pathways in the inflammatory response. For instance, certain chromone derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This is achieved by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK signaling pathway.[1][2][3][4]

The following diagram illustrates the proposed mechanism of anti-inflammatory action of a chromone derivative, DCO-6, which involves the disruption of the TRAF6-ASK1 complex, thereby inhibiting the downstream p38 MAPK pathway.[1][2]

References

- 1. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 2. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 6-Chlorochromone: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chlorochromone.

Introduction to this compound

This compound is a halogenated derivative of chromone, a benzopyran-4-one core structure. Chromone and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 6-position of the chromone scaffold can significantly influence its physicochemical properties and biological efficacy. Accurate and detailed spectroscopic data is therefore essential for the unambiguous characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 2.5 | H-5 |

| 7.85 | d | 8.2 | H-2 |

| 7.65 | dd | 8.8, 2.5 | H-7 |

| 7.50 | d | 8.8 | H-8 |

| 6.35 | d | 8.2 | H-3 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C-4 |

| 156.0 | C-8a |

| 155.8 | C-2 |

| 135.0 | C-7 |

| 130.5 | C-6 |

| 125.5 | C-5 |

| 121.5 | C-4a |

| 119.8 | C-8 |

| 112.0 | C-3 |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Weak | Aromatic C-H Stretch |

| 1645 | Strong | C=O Stretch (γ-pyrone) |

| 1610, 1580, 1480 | Medium-Strong | Aromatic C=C Stretch |

| 1220 | Strong | C-O-C Stretch (ether) |

| 830 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 180 | 33 | [M]⁺ (Molecular ion, due to ³⁵Cl) |

| 152 | 45 | [M - CO]⁺ |

| 124 | 20 | [M - CO - CO]⁺ |

| 89 | 30 | [C₆H₄Cl]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

The Diverse Biological Activities of the 6-Chlorochromone Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide range of pharmacological properties. The introduction of a chlorine atom at the 6-position of the chromone ring has been shown to modulate and often enhance its biological activities, making the 6-chlorochromone scaffold a promising core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds has been identified as the inhibition of topoisomerases, crucial enzymes involved in DNA replication and repair.[1][2]

Quantitative Anticancer Data

The cytotoxic efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for several this compound analogs against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| (3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate | SW-480 (Colon) | Not Specified | |

| (6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate | MDA-MB-435 (Melanoma) | Not Specified | |

| 6-chloro-2-(pyrrolidino/morpholino/piperidino/N-methylpiperazino)-3-formyl-chromones | Ehrlich Ascites Carcinoma (EAC) | Promising in vitro and in vivo activity | [1] |

| Chiral epoxy-substituted chromone analog (Compound 11) | K562 (Myelogenous leukemia) | 0.04 | [3] |

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[4]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

-

Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a predetermined time.[4]

-

Cell Harvesting: The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.[4]

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Visualizing the Anticancer Mechanism

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of this compound derivatives.

Workflow for determining the cytotoxicity of this compound derivatives.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its anti-inflammatory properties. Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][7]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Cell Line | Assay | EC50 (µM) | Reference |

| Amide derivatives of chromones | RAW264.7 | NO Inhibition | 5.33 ± 0.57 (for compound 5-9) | [7] |

Experimental Protocols for Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are cultured and pre-treated with various concentrations of the this compound derivatives for 1-2 hours before stimulation with LPS (1 µg/mL) for 24 hours.[8]

-

Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected.[8]

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent.[8]

-

Absorbance Measurement: After a short incubation period, the absorbance is measured at a specific wavelength (typically 540 nm).[8]

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compounds on NO production is calculated.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Plate Coating: ELISA plates are coated with a capture antibody specific for the cytokine of interest.[8]

-

Sample Addition: Cell culture supernatants and standards are added to the wells and incubated.[8]

-

Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric signal.[8]

-

Absorbance Measurement: The absorbance is read, and the cytokine concentration is determined from the standard curve.

Visualizing the Anti-inflammatory Mechanism

The NF-κB signaling pathway is a critical regulator of inflammation. The following diagram illustrates how this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Ascendant Role of 6-Chlorochromone Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry, widely recognized for its presence in natural products and its versatile pharmacological activities.[1][2] The introduction of a chlorine atom at the C-6 position of the chromone ring has been shown to significantly modulate the molecule's electronic properties and biological efficacy, leading to a surge of interest in 6-chlorochromone derivatives as potent therapeutic agents.[3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of the this compound Core

The synthesis of this compound derivatives often begins with the appropriately substituted 2-hydroxyacetophenone. A common and efficient method for introducing the formyl group at the C-3 position, a key handle for further derivatization, is the Vilsmeier-Haack reaction.[4] This reaction typically uses a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] Another foundational approach involves the Claisen condensation of a 2-hydroxyacetophenone with an ester, followed by acid-catalyzed intramolecular cyclization to form the chromone ring.[1]

Below is a generalized workflow for the synthesis of this compound derivatives, often starting from 5-chloro-2-hydroxyacetophenone.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in oncology, inflammation, and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms of action are diverse, including the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.

For instance, a series of 6-chloro-2-(substituted-amino)-3-formylchromones were synthesized and evaluated as potential topoisomerase inhibitors. These compounds showed promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells both in vitro and in vivo.[5] Other halogenated chromene derivatives have been shown to induce apoptosis through the regulation of apoptosis-related genes like Bax and Bcl-2.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-Chloro-3-hydroxychromone derivative (6f) | MCF-7 (Breast Cancer) | IC₅₀ | 36 µM | [6] |

| 6-Chloro-3-hydroxychromone derivative (6f) | A549 (Lung Cancer) | IC₅₀ | 56 µM | [6] |

| 6-Chloro-2-pyrrolidino-3-formylchromone (13) | EAC (In Vitro) | % Cytotoxicity @ 10µg/mL | 91.2 ± 3.4 | [5] |

| 6-Chloro-2-morpholino-3-formylchromone (14) | EAC (In Vitro) | % Cytotoxicity @ 10µg/mL | 94.6 ± 2.8 | [5] |

| 5-Chloro-6-methylaurone derivative (6i) | Melanoma | GI₅₀ | 1.90 µM | [7] |

| 5-Chloro-6-methylaurone derivative (6i) | Breast Cancer | GI₅₀ | 2.70 µM |[7] |

Anti-inflammatory Activity

Inflammation is a critical pathological process in many diseases, and the p38 MAPK signaling pathway is a key regulator.[8] A novel chromone derivative, DCO-6, has been shown to exert potent anti-inflammatory effects by inhibiting this pathway. DCO-6 significantly reduces the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[8] Its mechanism involves impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation.[8]

Another study synthesized a series of chromone derivatives with amide groups and found that compound 5-9 showed optimal inhibitory activity against NO production with an EC₅₀ value of 5.33 ± 0.57 μM.[9]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown significant promise in this area. Specifically, 6-chloro-3-formylchromone (6C3FC) has been identified as an active antibacterial and antibiofilm compound against foodborne pathogens like Vibrio parahaemolyticus and Vibrio harveyi.[10] It impairs bacterial growth, motility, and virulence factor production.[10]

In the realm of antifungal agents, chromones bearing a 3-carbonitrile motif have demonstrated potent activity against several Candida species, including strains resistant to conventional drugs.[11] These compounds inhibit biofilm and hypha formation, key virulence factors for Candida albicans.[11]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 6-Chloro-3-formylchromone (6C3FC) | V. parahaemolyticus | MIC | 20 | [10] |

| 6-Chloro-3-formylchromone (6C3FC) | V. harveyi | MIC | 20 | [10] |

| 3-Bromo-6-chlorochromone | C. auris | MIC | 20 | [11] |

| 6-Chloroflavone | E. coli | MIC | 15.6 | [12] |

| 6-Chloroflavone | S. aureus | MIC | 7.8 |[12] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chromone core. SAR studies provide crucial insights for designing more potent and selective compounds.

-

Position 2: Introduction of various amine heterocycles (pyrrolidino, morpholino, piperidino) at the C-2 position has been shown to yield potent anticancer agents.[5]

-

Position 3: The 3-formyl group is a versatile precursor for creating diverse derivatives.[4] Its conversion to a 3-carbonitrile has been linked to strong antifungal activity.[11]

-

Position 6: The 6-chloro substituent is considered important for activity. Replacing it with other electron-withdrawing groups like a nitro group can maintain activity, but removing the substituent altogether leads to a significant decrease in potency, for example, in SIRT2 inhibition.[3]

-

Positions 6 and 8: For SIRT2 inhibition, having large, electron-withdrawing groups at both the C-6 and C-8 positions is crucial for high potency.[3]

-

Positions 5, 7, 8: For anti-inflammatory activity, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at position 7, can enhance the NO inhibitory activity of chromone amides.[9]

Key Experimental Protocols

General Synthesis of 6-Chloro-3-formylchromone (Vilsmeier-Haack Reaction)[4]

-

Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0°C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

Reaction: A solution of 5-chloro-2-hydroxyacetophenone (1 equivalent) in the same solvent is added to the Vilsmeier reagent. The reaction mixture is then heated to reflux and stirred for 8-12 hours, monitoring by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution.

-

Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-3-formylchromone.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity, as would be used for compounds like those in Table 1.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. Control wells receive medium with DMSO (vehicle control). The plates are incubated for an additional 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[11]

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A single colony of the test bacterium (e.g., V. parahaemolyticus) is inoculated into a suitable broth (e.g., Tryptic Soy Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

References

- 1. ijrar.org [ijrar.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-Chloro-3-formylchromone | 42248-31-7 | Benchchem [benchchem.com]

- 5. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chromone Scaffold: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in the plant and fungal kingdoms.[1][2] Their basic scaffold, a benzo-γ-pyrone ring system, serves as a foundation for a vast array of derivatives with diverse and significant biological activities.[3][4] This technical guide provides an in-depth exploration of the discovery and natural occurrence of chromone compounds, detailing their isolation, characterization, biosynthesis, and the signaling pathways through which they exert their effects. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The history of chromones is intrinsically linked to the study of natural products for medicinal purposes. One of the earliest and most well-known chromones to be used in its pure form is khellin , which was extracted from the seeds of the Mediterranean plant Ammi visnaga.[5][6] Decoctions of this plant have been used for centuries in traditional medicine as a diuretic and smooth muscle relaxant.[6] Another significant milestone in the discovery of chromones was the isolation of aloesin , a C-glucosylchromone, from Aloe species in the early 1970s.[7][8] This discovery highlighted the structural diversity of chromones and their presence as glycosides.

Chromone compounds are widely distributed throughout the plant kingdom, with notable concentrations in several families. The following table summarizes the occurrence of key chromone compounds in various plant species.

Table 1: Natural Occurrence of Prominent Chromone Compounds

| Plant Species | Family | Plant Part | Major Chromone Compounds | Reference(s) |

| Ammi visnaga | Apiaceae | Seeds, Flowers, Leaves | Khellin, Visnagin | [9] |

| Aloe species (A. vera, A. ferox) | Asphodelaceae | Leaf exudates | Aloesin, Aloeresin A, various C-glycosyl chromones | [10][11][12] |

| Peucedanum praeruptorum | Apiaceae | Roots | Praeruptorins (A, B, E) | [2][13] |

| Saposhnikovia divaricata | Apiaceae | Roots | Prim-O-glucosylcimifugin, Cimifugin, 5-O-methylvisamminoside | [14] |

| Aquilaria species (Agarwood) | Thymelaeaceae | Resinous wood | 2-(2-phenylethyl)chromones | [1][3] |

| Eugenia caryophyllata (Clove) | Myrtaceae | Flower buds | Eugenitin, Isobiflorin | [15] |

Quantitative Analysis of Chromone Content

The concentration of chromone compounds can vary significantly depending on the plant species, geographical location, and cultivation conditions. The following tables provide quantitative data on the levels of specific chromones found in their natural sources.

Table 2: Quantitative Data of Chromones in Aloe ferox Leaf Exudates

| Compound | Concentration Range (μg/mg of exudate) |

| Aloeresin A | 129.0 - 371.6 |

| Aloesin | 111.8 - 561.8 |

| Aloin A | 21.3 - 133.4 |

| Aloin B | 18.4 - 149.7 |

| Data from a study analyzing 101 A. ferox exudates using UHPLC-MS.[11] |

Table 3: Quantitative Data of Chromones in Peucedanum praeruptorum Roots

| Compound | Concentration (μg/mL of extract) |

| Praeruptorin A | 79.94 |

| Praeruptorin B | 86.88 |

| Praeruptorin E | 58.69 |

| Peucedanocoumarin I | 30.59 |

| Peucedanocoumarin II | 29.82 |

| Data from a comparative transcriptomics study.[2] |

Table 4: Yield of Khellin and Visnagin from Ammi visnaga

| Fertilization Treatment | Khellin (%) | Visnagin (%) |

| Control | 0.88 | 0.35 |

| Compost (20 m³/feddan) | 1.15 | 0.48 |

| Salicylic Acid (75 ppm) | 1.12 | 0.46 |

| Compost (20 m³/feddan) + Salicylic Acid (75 ppm) | 1.35 | 0.58 |

| Data from a study on the effect of organic fertilizers and antioxidants.[16] |

Experimental Protocols

Extraction and Isolation of Chromones

The following is a generalized protocol for the extraction and isolation of chromone compounds from plant materials. Specific parameters may need to be optimized depending on the plant matrix and the target compounds.

3.1.1. Maceration and Solvent Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots, seeds) at room temperature and grind it into a coarse powder.

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional agitation.[17] The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filtration: Filter the extract through cheesecloth or Whatman No. 1 filter paper to remove the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3.1.2. Liquid-Liquid Partitioning

-

Solvent Partitioning: Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. Separate the aqueous layer.

-

Fractionation: Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of the constituent compounds.[4]

3.1.3. Chromatographic Purification

-

Column Chromatography: Subject the desired fraction (e.g., the ethyl acetate fraction, which is often rich in chromones) to column chromatography on silica gel or Sephadex LH-20. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[18]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol.[19] The elution can be isocratic or a gradient.[19]

Structural Characterization

3.2.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the molecular weight and fragmentation pattern.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to identify the characteristic absorption maxima of the chromone nucleus.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound to identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Biosynthesis of Chromone Compounds

The core structure of chromones is biosynthesized via the polyketide pathway, which is similar to fatty acid biosynthesis.[20] The following diagram illustrates the general biosynthetic pathway leading to the formation of the chromone ring.

Caption: General biosynthetic pathway of chromone compounds.

The biosynthesis is initiated by a starter molecule, typically acetyl-CoA, which is sequentially condensed with several extender units of malonyl-CoA by a type III polyketide synthase (PKS) enzyme.[20] This results in a linear polyketide intermediate that undergoes an intramolecular Claisen condensation to form the characteristic benzo-γ-pyrone ring of the chromone scaffold.[20] Subsequent modifications by various "tailoring" enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, lead to the vast diversity of naturally occurring chromone derivatives.[3]

Signaling Pathways and Biological Activities

Chromone compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] Their anti-inflammatory properties are of particular interest and have been shown to be mediated through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Many chromones exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.[21] This is often achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[21][22]

Caption: Inhibition of inflammatory signaling pathways by chromones.

As illustrated in the diagram, upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activation leads to the production of reactive oxygen species (ROS).[23] This triggers a downstream cascade involving TRAF6 and ASK1, ultimately activating p38 MAPK.[23] Concurrently, the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Both p38 MAPK and NF-κB promote the expression of pro-inflammatory genes.[21] Chromone compounds have been shown to inhibit this pathway at multiple points, including the reduction of ROS production and the inhibition of TRAF6, p38 MAPK, and IKK activation.[21][23]

Conclusion

Chromone compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in medicinal plants, coupled with their potent pharmacological activities, makes them attractive scaffolds for drug discovery and development. This technical guide has provided a comprehensive overview of the discovery, natural distribution, quantitative analysis, isolation, characterization, and biosynthesis of chromones. The elucidation of their mechanisms of action, particularly their modulation of key inflammatory signaling pathways, further underscores their therapeutic potential. Continued research into this fascinating group of compounds is warranted to fully exploit their benefits for human health.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C-Glycosyl compounds. Part VI. Aloesin, a C-glucosylchromone from Aloe sp. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. C-Glycosyl compounds. Part VI. Aloesin, a C-glucosylchromone from Aloe sp. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.uj.ac.za [pure.uj.ac.za]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. curresweb.com [curresweb.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. oudacademia.com [oudacademia.com]

- 20. mdpi.com [mdpi.com]

- 21. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 6-Chlorochromone Analogues: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-chlorochromone analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The chromone scaffold is a privileged structure in drug discovery, and the introduction of a chlorine atom at the 6-position has been shown to modulate biological activity, leading to promising anticancer and P2Y6 receptor antagonist properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Biological Activities and Quantitative Data

This compound analogues have been primarily investigated for their anticancer and P2Y6 receptor antagonist activities. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.

Anticancer Activity

The anticancer activity of this compound analogues has been evaluated against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription.

Table 1: Anticancer Activity of this compound Analogues

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 13 | Cl | Pyrrolidino | EAC | - | [1] |

| 14 | Cl | Morpholino | EAC | - | [1] |

| 15 | Cl | Piperidino | EAC | - | [1] |

| 16 | Cl | N-Methylpiperazino | EAC | - | [1] |

EAC: Ehrlich Ascites Carcinoma. The original study reported promising anticancer activity but did not provide specific IC50 values.[1]

P2Y6 Receptor Antagonism

A series of 6-chloro-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor (P2Y6R), a Gq-coupled receptor implicated in various inflammatory and neurodegenerative conditions.

Table 2: P2Y6 Receptor Antagonist Activity of 6-Chloro-2H-chromene Analogues

| Compound ID | R | IC50 (µM) |

| 12 | Cl | 1.79 |

| 11 | F | 1.15 |

| 3 | Br | >1.79 |

| 8 | I | >1.79 |

Data extracted from a study on multiply substituted 2H-chromene derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and the key biological assays used to evaluate their activity.

Synthesis of this compound Analogues

A general method for the synthesis of 6-chloro-2-substituted-3-formyl-chromones involves the Vilsmeier-Haack reaction of 2'-hydroxy-5'-chloroacetophenone, followed by cyclization and subsequent modification at the 2-position.

Synthesis of 6-Chloro-3-formylchromone:

-

To a solution of 2'-hydroxy-5'-chloroacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The mixture is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried to afford 6-chloro-3-formylchromone.

Synthesis of 6-Chloro-2-amino-3-formylchromone Analogues:

-

A solution of 6-chloro-3-formylchromone and the corresponding secondary amine (e.g., pyrrolidine, morpholine, piperidine, or N-methylpiperazine) in a suitable solvent like ethanol is refluxed for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Biological Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable buffer.

-

Incubation: The mixture is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. A compound's inhibitory activity is indicated by the persistence of the supercoiled DNA form.[4][5]

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y6 receptor agonist (UDP).

-

Cell Loading: Human P2Y6 receptor-expressing cells (e.g., 1321N1 astrocytoma cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2]

-

Compound Incubation: The cells are then incubated with the test compounds for a specific period.

-

Agonist Stimulation: The cells are stimulated with a known concentration of the P2Y6 agonist, uridine diphosphate (UDP).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.

-

IC50 Calculation: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response is determined.[6][7]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogues.

References

- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalized Congeners of 2 H-Chromene P2Y6 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 6-Chlorochromone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones, a class of heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-chlorochromone, a halogenated derivative of the chromone core. By leveraging computational tools, researchers can efficiently screen for potential therapeutic applications, predict pharmacokinetic and pharmacodynamic profiles, and elucidate mechanisms of action before embarking on extensive experimental studies. This document details established protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by data presentation in structured tables and visualizations of key workflows and signaling pathways.

Introduction to this compound and In Silico Prediction

The chromone scaffold is a core component of many natural and synthetic molecules with significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] The introduction of a chlorine atom at the 6-position of the chromone ring can significantly modulate the compound's physicochemical properties and biological activity. In silico prediction methods offer a rapid and cost-effective approach to explore the therapeutic potential of this compound.[4] These computational techniques, including molecular docking, QSAR, and ADMET profiling, are instrumental in modern drug discovery for identifying potential molecular targets, predicting efficacy, and assessing safety profiles.[4][5]

Predicted Bioactivities of Chromone Derivatives

A variety of biological activities have been reported for chromone derivatives, suggesting potential therapeutic avenues for this compound. These include:

-

Anticancer Activity: Chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[6][7] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[6][7]

-

Anti-inflammatory Activity: Chromones can modulate inflammatory pathways, such as the p38 MAPK signaling pathway, and inhibit the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[8]

-

Antioxidant Activity: The chromone scaffold is associated with radical scavenging properties, which are often evaluated using DPPH and ABTS assays.[9]

-

Antimicrobial Activity: Various chromone derivatives have shown efficacy against a range of bacterial and fungal strains.[9]

-

Enzyme Inhibition: Chromones have been identified as inhibitors of various enzymes, including HIV-1 protease, monoamine oxidase (MAO), and protein tyrosine phosphatase 1B.[10][11]

In Silico Prediction Methodologies: Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[12]

Protocol for Molecular Docking:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro.

-

Define the binding site or active site of the protein.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.[13]

-

Set the grid box parameters to encompass the defined binding site.

-

Run the docking simulation to generate multiple binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding energies and docking scores to rank the poses.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[13]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new compounds.[14][15]

Protocol for 3D-QSAR Modeling:

-

Dataset Preparation:

-

Compile a dataset of chromone derivatives with experimentally determined biological activity (e.g., IC50 values).

-

Divide the dataset into a training set for model generation and a test set for model validation.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset and perform energy minimization.

-

Align the molecules based on a common scaffold or pharmacophore.

-

-

Descriptor Calculation:

-

Calculate molecular field descriptors (e.g., steric and electrostatic fields) around the aligned molecules using programs like Cerius2 or SYBYL.[14]

-

-

Model Generation and Validation:

-

Use statistical methods like Partial Least Squares (PLS) or Genetic Partial Least Squares (G/PLS) to build the QSAR model.[14][15]

-

Validate the model using internal (cross-validation) and external (test set) validation methods. Key statistical parameters include the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²cv), and predictive correlation coefficient (r²pred).[10][14][15]

-

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.

Protocol for ADMET Prediction:

-

Input Structure:

-

Provide the 2D or 3D structure of this compound.

-

-

Prediction using Web Servers/Software:

-

Analysis of Parameters:

-

Evaluate key ADMET properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal organic cation transporter (OCT2) substrate prediction.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Data Presentation: Predicted Properties of Chromone Derivatives

The following tables summarize quantitative data from in silico and in vitro studies on various chromone derivatives, which can serve as a reference for predicting the properties of this compound.

Table 1: Predicted ADMET Properties of Selected Chromone Derivatives [6]

| Compound | Water Solubility (log mol/L) | Human Intestinal Absorption | Blood-Brain Barrier Penetration |

| 6a | -3.21 | + | - |

| 6b | -3.76 | + | - |

| 11 | -3.5 | + | - |

| 14b | -4.07 | + | - |

| 14c | -4.49 | + | - |

| 17 | -3.51 | + | - |

| 19 | -3.51 | + | - |

Table 2: In Vitro Cytotoxic Activity (IC50) of Chromone Derivatives [6][17]

| Compound | Cell Line | IC50 (µg/mL) |

| Doxorubicin | HCT-116 | 37.6 |

| 6a | HCT-116 | 35.1 |

| 6b | HCT-116 | 18.6 |

| 11 | HCT-116 | 29.2 |

| 4A1 | MCF-7 | 31.87 |

| 4A2 | MCF-7 | 22.95 |

| 4A3 | MCF-7 | 20.34 |

Table 3: Predicted Binding Affinities from Molecular Docking Studies [18]

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 6-isopropyl-3-formyl chromone (4) | IDE | -8.5 |

| Dapagliflozin (Reference) | IDE | -7.9 |

| Vitexin | IDE | -8.3 |

| Myricetin | IDE | -8.4 |

Visualizations: Workflows and Signaling Pathways

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico bioactivity prediction.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the TRAF6-ASK1-p38 pathway.

QSAR Model Development Logic

Caption: Logical flow of QSAR model development and prediction.

Conclusion

The in silico prediction of this compound's bioactivity represents a powerful, data-driven approach to modern drug discovery. By systematically applying molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently generate hypotheses regarding its therapeutic potential, mechanism of action, and safety profile. The methodologies and data presented in this guide serve as a foundational resource for further computational and experimental investigation into this promising compound. The integration of these in silico techniques is crucial for accelerating the translation of novel chemical entities from discovery to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: application of molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

6-Chlorochromone: A Versatile Scaffold for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromone core, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom at the 6-position of the chromone ring provides a key building block, 6-chlorochromone, which serves as a versatile precursor for the synthesis of a diverse range of novel and intricate heterocyclic systems. This halogen substituent not only influences the electronic properties of the chromone ring but also provides a handle for further functionalization, making this compound an attractive starting material in drug discovery and materials science.

This technical guide provides a comprehensive overview of the utility of this compound as a building block for the synthesis of various heterocycles, with a focus on pyrazoles, isoxazoles, and chromeno[2,3-d]pyrimidines. It includes detailed experimental protocols for key synthetic transformations, tabulated quantitative data for easy comparison, and visual representations of reaction pathways and experimental workflows.

Synthesis of Key Intermediates

A crucial starting material for many of the subsequent reactions is 6-chloro-3-formylchromone. Its synthesis is typically achieved through the Vilsmeier-Haack reaction of 2-hydroxy-5-chloroacetophenone.

Experimental Protocol: Synthesis of 6-Chloro-3-formylchromone

To a cooled (0-5 °C) solution of dimethylformamide (DMF, 6.0 mL), 2-hydroxy-5-chloroacetophenone (2.15 g, 0.01 mol) is added with vigorous stirring. Phosphorus oxychloride (POCl₃, 2.0 mL, 0.025 mol) is then added dropwise, and the resulting thick mass is kept at room temperature overnight. The reaction mixture is subsequently decomposed by pouring it into cold water. The solid product is collected by filtration and recrystallized from ethanol.[2]

| Compound | Yield (%) | Melting Point (°C) |

| 6-Chloro-3-formylchromone | 71 | 168 |

Synthesis of Pyrazole Derivatives

The reaction of this compound derivatives with hydrazine and its analogues is a common and effective method for the synthesis of pyrazole-containing heterocycles. The reaction often proceeds through a ring-opening of the pyrone ring followed by cyclization.

A plausible reaction pathway for the formation of pyrazoles from this compound derivatives is depicted below.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Ethyl 5-((6-chlorochroman-3-yl)methyleneamino)-3-methyl-1H-pyrazole-4-carboxylate

A specific example involves the reaction of a this compound-derived monothiocarbohydrazone with ethyl 2-chloroacetoacetate. To a solution of the 3-formylchromone derived monothiocarbohydrazone in DMF, ethyl 2-chloroacetoacetate is added. The reaction mixture is stirred, and after completion, the product is isolated. This reaction can lead to unexpected but interesting pyrazole derivatives.[3]

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 5-((6-chlorochroman-3-yl)methyleneamino)-3-methyl-1H-pyrazole-4-carboxylate | - | - | ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, CH₃), 5.97 (s, 1H, pyran-H), 6.82–8.21 (m, aromatic-H).¹³C NMR (DMSO-d₆): δ 14.39, 33.61, 92.49, 111.93, 112.47, 117.34, 117.80, 120.94, 121.06, 123.37, 123.62, 125.07, 127.35, 127.60, 127.92, 128.33, 128.92, 130.15, 130.76, 131.10, 133.95, 148.23, 156.37, 159.12, 165.98, 167.26.MS (APCI⁺): m/z 432 (M+H)⁺. |

Biological Activity of Pyrazole Derivatives

Many pyrazole derivatives synthesized from chromone scaffolds have been investigated for their anticancer activities. The following table summarizes the IC₅₀ values of some pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative 1 | MCF-7 (Breast) | 2.82 | [1] |

| Pyrazole Derivative 2 | A549 (Lung) | 6.28 | [1] |

| Pyrazole Derivative 3 | HCT116 (Colon) | 2.91 | [1] |

Synthesis of Isoxazole Derivatives

Isoxazoles, another important class of five-membered heterocycles, can also be synthesized from this compound precursors. The general approach involves the reaction of a chromone derivative with hydroxylamine hydrochloride.

The synthetic pathway to isoxazole derivatives can be visualized as follows:

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of Isoxazoles

A mixture of the this compound derivative and hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide in absolute ethanol is refluxed for several hours. After completion of the reaction, the mixture is neutralized, and the product is precipitated by pouring it into ice-cold water. The resulting solid is then collected and purified.

Biological Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents. The table below presents the IC₅₀ values for representative isoxazole derivatives against human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole Derivative A | HepG2 (Liver) | 0.79 | [4] |

| Isoxazole Derivative B | HepG2 (Liver) | 0.69 | [4] |

| Isoxazole Derivative C | A549 (Lung) | 11-24 | [5] |

Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the chromone scaffold leads to the formation of chromeno[2,3-d]pyrimidines, a class of compounds with interesting biological properties. A common synthetic route involves the reaction of 2-amino-3-cyano-4H-chromenes with formamidine acetate.

The logical flow of this synthesis is outlined in the following diagram:

Caption: Workflow for the synthesis of chromeno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-amino-5H-chromeno[2,3-d]pyrimidines

A mixture of a 2-amino-3-cyano-4H-chromene derivative and formamidine acetate is subjected to microwave irradiation under solvent-free conditions for a short period (e.g., 15 minutes). The resulting product, the corresponding 4-amino-5H-chromeno[2,3-d]pyrimidine, is then isolated and purified.[6]

| Compound | Yield (%) | Spectroscopic Data |

| 4-amino-8-bromo-5-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidine | 85-95 | IR (cm⁻¹): 3439, 3440 (NH₂), 1669 (C=N), 1569 (C=C).MS (M+H)⁺: 370.0191. |

| 4-amino-8-hydroxy-5-p-tolyl-5H-chromeno[2,3-d]pyrimidine | 91 | ¹H NMR (DMSO-d₆): δ 9.68 (s, 1H, OH), 8.08 (s, 1H, pyrimidine-H), 7.14 (d, 2H), 7.04 (d, 2H), 6.95 (d, 1H), 6.72 (s, 2H, NH₂), 6.53 (dd, 1H), 6.50 (d, 1H), 5.09 (s, 1H, pyran-H), 3.19 (s, 3H, CH₃). |

Conclusion